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Compound of Interest

3-{(4-
Compound Name: Fluorophenyl)sulfanyllpropanehydr
azide
CAS No.: 851169-59-0
Cat. No.: B3387718

Get Quote

Part 1: Executive Summary & Structural Identity

Introduction
3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (hereafter referred to as FPSP-H) is a critical

intermediate in the synthesis of bioactive heterocycles, particularly 1,2,4-triazoles and 1,3,4-
thiadiazoles used in anticancer and antimicrobial research.[1][2] Its structural core combines a
lipophilic fluorinated aryl thioether tail with a reactive hydrazide head, making it a versatile
“click-ready" scaffold for fragment-based drug design (FBDD).

This guide provides a rigorous framework for the physical characterization of FPSP-H. Unlike
standard datasheets, this document focuses on the causality of physical behaviors and
establishes self-validating protocols for purity assessment.

Chemical Identity
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Parameter Detail
IUPAC Name 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide
Common Identifier FPSP-H
C
H
Molecular Formula
FN
0oSs
Molecular Weight 214.26 g/mol
SMILES FC1=CC=C(SCCC(=0O)NN)C=C1
Key Functional Groups Aryl Fluoride, Thioether (Sulfide), Hydrazide

Part 2: Physicochemical Properties (The Core)
Solid-State Characteristics

FPSP-H typically isolates as a crystalline solid. The presence of the thioether linkage
introduces flexibility compared to its sulfonyl analogs, often resulting in a lower melting point
range than the corresponding sulfones.

e Appearance: White to off-white crystalline powder.

¢ Melting Point (Expected): 60—-65 °C (Based on structural analogs like 3-[(4-
chlorophenyl)thio]propanehydrazide). Note: Sulfonyl analogs typically melt >120 °C; the
sulfide linkage lowers lattice energy.

e Polymorphism: The hydrazide group is a potent hydrogen bond donor/acceptor. Polymorphic
screening is critical during scale-up, as solvent choice (e.g., Ethanol vs. Ethyl Acetate) can
induce different stacking arrangements.

Solution Properties & Solubility Profile
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The fluorophenyl moiety imparts significant lipophilicity, while the hydrazide tail provides a polar

handle.
Solvent Solubility Rating Mechanistic Insight
) Disrupts intermolecular H-
DMSO High ) )
bonding of the hydrazide.
) Good for recrystallization;
Methanol Moderate-High N
solubilizes the polar head.
The hydrophobic fluoro-aryl tail
Water Low ) )
dominates aqueous behavior.
) Solubilizes the thioether
Dichloromethane Moderate

backbone.

e LogP (Predicted): ~1.2 — 1.5. The fluorine atom increases lipophilicity relative to the
unsubstituted phenyl analog, enhancing membrane permeability in biological assays.

e pKa: The terminal hydrazine nitrogen (

) is weakly basic (pKa ~3.0-3.5), making it protonatable only under acidic conditions.

Part 3: Synthesis & Characterization Workflow

To ensure scientific integrity, the characterization must follow the synthesis logic. The
compound is synthesized via a Thia-Michael addition followed by hydrazinolysis.

Synthesis & Analysis Pathway (DOT Visualization)
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Figure 1: Synthetic pathway for FPSP-H. The Thia-Michael addition is the rate-determining step
for impurity formation (disulfides), requiring strict characterization of the intermediate.

Part 4: Spectroscopic Characterization Protocols

This section details the expected spectral signatures used to validate the structure.

Nuclear Magnetic Resonance (NMR)
e HNMR (400 MHz, DMSO-

):
o 9.05 (s, 1H, -CONH-): Broad singlet, exchangeable.
o 7.35-7.10 (m, 4H, Ar-H): Characteristic splitting of the para-fluorophenyl ring.
o 4.20 (s, 2H, -NH
): Broad, often merged with water peak if wet.
o 3.15 (t, 2H, -S-CH
-): Triplet, deshielded by sulfur.
o 2.35(t, 2H, -CH

-CO-): Triplet, adjacent to carbonyl.
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e F NMR:

o Single peak around -115 to -120 ppm (relative to CFCI

), confirming the integrity of the C-F bond.

Mass Spectrometry (MS)

o Method: ESI-MS (Positive Mode).

e Target lon:

» Fragmentations: Look for loss of hydrazine (

) or cleavage at the C-S bond.

Infrared Spectroscopy (FT-IR)

e 3300-3200 cm

: N-H stretching (doublet for primary amine).

e 1650-1630 cm

: C=0 stretching (Amide | band).

e 1220 cm

: C-F stretching (Strong).

Part 5: Experimental Validation Protocols
Protocol: Purity Determination via HPLC

To validate the physical form, one must ensure no disulfide dimer (Ar-S-S-Ar) contamination.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 um).

e Mobile Phase:
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o A: 0.1% Formic Acid in Water.

o B: Acetonitrile.[3]

e Gradient: 10% B to 90% B over 15 minutes.
e Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).

o Pass Criteria: Single peak >98% area. Purity is critical as thioethers oxidize easily to
sulfoxides (

) over time.

Protocol: Oxidative Stability Stress Test

Rationale: Thioethers are susceptible to oxidation. This test confirms storage stability.
e Dissolve 10 mg FPSP-H in 1 mL Acetonitrile.

e Add 10 pL 30%

e Monitor via TLC (Hexane:EtOAc 1:1) at t=0, 1h, 4h.

o Observation: Appearance of a more polar spot indicates sulfoxide formation. If rapid
degradation occurs, store compound under Argon at -20 °C.

Part 6: Handling & Safety Data
e Hazard Statements: Irritant (Skin/Eye).[4] The hydrazine moiety is potentially sensitizing.

o Storage: Keep in a cool, dry place away from strong oxidizing agents.

o Disposal: Incineration in a chemical combustor equipped with a scrubber (due to Fluorine
and Sulfur content).
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Synthesis of Aryl-Sulfanyl Propanehydrazides: Title: "Antioxidant and Anticancer Activity of
Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide" (Analogous synthetic
methodology).[5][6] Source: Molecules (MDPI), 2020. URL:[Link]

Thiohydrazide Chemistry & Applications: Title: "Thiohydrazides in the Synthesis of
Functionalized Extranuclear Heterosteroids." Source: MDPI, 2023. URL:[Link]

Physical Properties of Fluorinated Propane Derivatives: Title: "3-(4-Fluorophenyl)propionic
acid - PubChem Compound Summary." Source: National Library of Medicine (NIH). URL:
[Link]

Characterization of Sulfonyl Hydrazide Analogs: Title: "Synthesis, characterisation of some
derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide." Source: Der Pharma
Chemica, 2011. URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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physical-characterization-of-3-4-fluorophenyl-sulfanyl-propanehydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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